molecular formula C10H27ClO2Si3 B100700 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane CAS No. 17988-66-8

3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane

Cat. No. B100700
CAS RN: 17988-66-8
M. Wt: 299.03 g/mol
InChI Key: QHTKEFOEUPWLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is a chemical compound that is mainly used in scientific research. It is a silane coupling agent that is commonly used to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials.

Mechanism Of Action

The mechanism of action of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of the chloropropyl group with the surface of inorganic materials, such as silica and glass, to form a covalent bond. The trimethylsilyl groups provide hydrophobicity to the surface, which improves its compatibility with organic materials.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane. However, it is known to be a relatively stable compound that is not expected to have significant toxic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in lab experiments include its ability to modify the surface of inorganic materials to improve their compatibility with organic materials, its stability, and its relatively low toxicity. However, its limitations include its high cost, the need for anhydrous conditions during synthesis and handling, and the potential for the formation of unwanted byproducts during synthesis.

Future Directions

There are several future directions for the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in scientific research. One potential direction is the development of new coupling agents that are more efficient and cost-effective. Another direction is the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the synthesis of new organosilicon compounds and polymers for various applications, such as drug delivery, imaging, and sensing. Additionally, the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the modification of the surface of nanoparticles for various applications is an area of active research.

Synthesis Methods

The synthesis of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of 3-chloropropyltrimethoxysilane with trimethylsilyl chloride in the presence of a catalyst, such as zinc chloride or tin chloride. The reaction is carried out under reflux conditions in anhydrous conditions. The product is then purified by distillation or column chromatography.

Scientific Research Applications

3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is widely used in scientific research. It is commonly used as a coupling agent to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials. It is also used to modify the surface of nanoparticles for various applications, such as drug delivery, imaging, and sensing. Additionally, it is used in the synthesis of various organosilicon compounds and polymers.

properties

CAS RN

17988-66-8

Product Name

3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane

Molecular Formula

C10H27ClO2Si3

Molecular Weight

299.03 g/mol

IUPAC Name

3-chloropropyl-methyl-bis(trimethylsilyloxy)silane

InChI

InChI=1S/C10H27ClO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-10H2,1-7H3

InChI Key

QHTKEFOEUPWLSB-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C

synonyms

3-(3-Chloropropyl)-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane

Origin of Product

United States

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